Metazachlor 代谢物 M6

描述

Metazachlor Metabolite M6 Description

Metazachlor is a widely used herbicide recognized for its effectiveness in controlling unwanted vegetation, particularly in rapeseed cultivation and on ornamental trees and shrubs. It is a member of the chloroacetamide chemical family and is known to be transformed into various metabolites in the environment and within biological systems. One of these metabolites is referred to as M6, which is one of the 16 detectable metabolites identified in studies involving the uptake and biotransformation of metazachlor by plants .

Synthesis Analysis

The synthesis of metazachlor metabolites, including M6, occurs through the metabolic processes within plants. In a study focusing on the use of grey poplar as a pioneer plant species for riparian buffers, it was found that both poplar cell cultures and regenerants could metabolize metazachlor into multiple metabolites. The detailed biotransformation pathway was elucidated, showing how metazachlor undergoes various chemical changes within the plant tissue .

Molecular Structure Analysis

While the specific molecular structure of metabolite M6 is not detailed in the provided papers, the general structure of metazachlor metabolites can be complex, with changes occurring at different sites of the parent molecule. These changes can include oxidation, reduction, conjugation, and hydrolysis, which are typical pathways for the biotransformation of xenobiotic compounds in plants .

Chemical Reactions Analysis

The chemical reactions leading to the formation of metazachlor metabolites involve enzymatic processes that are part of the plant's defense mechanism against xenobiotics. These reactions can result in the detoxification of the herbicide, potentially leading to the formation of metabolites with different chemical and physical properties compared to the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of metazachlor metabolites, including M6, are influenced by the structural changes that occur during biotransformation. These properties are crucial for understanding the environmental fate of the metabolites, their mobility in soil and water, and their potential bioaccumulation in organisms. The metabolites can vary in their solubility, volatility, and susceptibility to further degradation .

Relevant Case Studies

Several case studies have been conducted to assess the impact of metazachlor and its metabolites on the environment and non-target organisms. For instance, the effects of metazachlor on macrophytes and ecosystem function were studied in freshwater pond and stream mesocosms, revealing that exposure to the herbicide could have pronounced long-term effects on aquatic biota and ecosystem function . Additionally, the potential for grey poplar to uptake and biotransform metazachlor was investigated, providing insights into the use of certain plant species in mitigating herbicide contamination in water bodies .

科学研究应用

1. 除草剂功效和植物反应

- 河岸缓冲带中的 Metazachlor: Metazachlor 作为一种全球使用的除草剂,在灰杨中代谢为 16 种可检测的代谢物。杨树作为河岸缓冲带,可以吸收和生物转化 Metazachlor,影响抗氧化酶活性酚类物质含量,表明植物的应激反应 (Maršík et al., 2021).

2. 环境和生态影响

- 淡水生态系统中的浮游生物群落: Metazachlor 浓度高于 5 微克升(-1) 会显着影响淡水生态系统中的浮游生物,特别是对绿藻造成危害,而对硅藻和隐藻的影响相对较小。由于大型植物的减少导致栖息地结构发生变化,这对浮游动物产生了影响 (Mohr et al., 2008).

- 对水生大型植物的影响: 高浓度的 Metazachlor(200 和 500 微克升(-1))会对水生大型植物造成显着且持久的影響,可能破坏生态系统功能 (Mohr et al., 2007).

3. Metazachlor 行为和降解

- 配方对土壤流动性的影响: Metazachlor 的配方会影响其在土壤中的流动性。例如,藻酸盐控释剂型可以降低 Metazachlor 的垂直流动性,而标准悬浮剂则不行 (Włodarczyk, 2014).

- 水中声解降解: 由氧气或不溶性 Fe(III) 激活的声解降解可以增强 Metazachlor 在水中的降解过程,这表明减轻其环境影响的潜在方法 (Kask et al., 2018).

4. 法规和风险评估

- 农药风险评估和法规: 已经对 Metazachlor 的环境和健康风险进行审查和评估,考虑了诸如地下水暴露和毒理学相关性等因素。这些评估在监管决策和农药管理策略中发挥着至关重要的作用 (Brancato et al., 2017).

作用机制

Target of Action

Metazachlor, the parent compound of Metazachlor metabolite M6, is a member of the chloroacetamide class of chemicals . It is primarily used as a herbicide to control a wide range of weeds in crops, ornamental trees, and shrubs . The primary targets of Metazachlor are the enzymes involved in the synthesis of very-long-chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .

Mode of Action

Metazachlor acts by inhibiting the elongase activity during lipid biosynthesis . This inhibition disrupts the synthesis of very-long-chain fatty acids, which are crucial for cell division and tissue differentiation during growth . As a result, the normal growth of the plant is affected, leading to the production of deformed seeds .

Biochemical Pathways

The biochemical pathways affected by Metazachlor involve the biosynthesis of lipids. Specifically, the compound interferes with the elongase enzymes that catalyze the formation of very-long-chain fatty acids . These fatty acids are essential components of the lipid bilayer in cell membranes and play a crucial role in various cellular functions. Disruption of these pathways can lead to abnormal cell division and growth .

Pharmacokinetics

Metazachlor is quickly metabolized in plants . It is absorbed through the roots or stems and is completely metabolized in the plant, with no detectable residues at harvest . The major metabolites of Metazachlor, which likely include Metazachlor metabolite M6, are formed through oxidation and hydroxylation processes . These metabolites are more polar than the parent compound, which may affect their distribution and bioavailability in the plant.

Result of Action

The action of Metazachlor and its metabolites results in significant morphological changes in the plant. Specifically, the inhibition of very-long-chain fatty acid synthesis leads to the production of deformed seeds . This is due to the disruption of normal cell division and tissue differentiation processes, which are crucial for the growth and development of the plant .

Action Environment

The action, efficacy, and stability of Metazachlor and its metabolites can be influenced by various environmental factors. For instance, Metazachlor is known to be mobile in the environment and can be transported through drainflow . This mobility can potentially increase the exposure of non-target organisms to the compound and its metabolites . Furthermore, the degradation of Metazachlor in soil under field conditions has been reported, with a mean half-life of 6.8 days . This suggests that the persistence of Metazachlor and its metabolites in the environment can be influenced by factors such as soil type, temperature, and moisture content .

安全和危害

Metazachlor is reported to be moderately toxic to fish . The herbicide Butisan 400 SC, containing 35.6% metazachlor, applied at 5.0 mg/l induced vitellogenin synthesis in zebrafish . Metazachlor has pronounced effects on aquatic macrophytes and aquatic ecosystem function at concentrations exceeding .

未来方向

属性

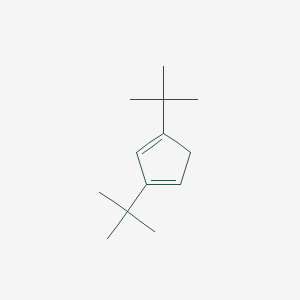

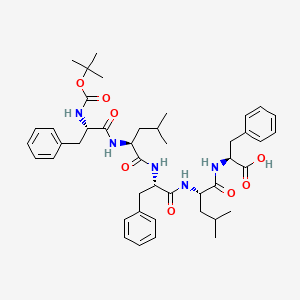

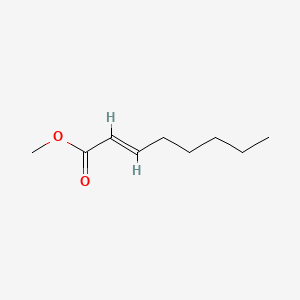

IUPAC Name |

N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUANMZOSNWAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679741 | |

| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75972-11-1 | |

| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)